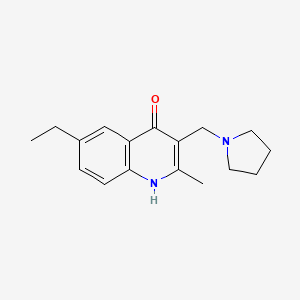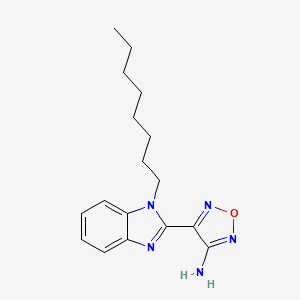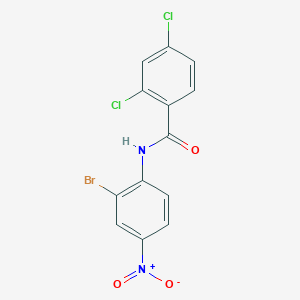
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as EMQ, is a chemical compound that has been widely studied for its potential applications in various fields. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for research in different areas.
作用机制
The mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of enzymes and the binding of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol to DNA. 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to interact with topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can prevent the replication of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique structure, which allows it to interact with proteins and DNA in a specific way. This makes it a valuable tool for studying the interactions between biomolecules. However, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has a relatively short half-life, which can make it challenging to study its effects over extended periods.
未来方向
There are many potential future directions for research on 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of new 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol derivatives with improved properties, such as increased stability and specificity for certain biomolecules. Another direction is the exploration of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a potential material for OLEDs, which could have important applications in the field of optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and its potential applications in medicine and biochemistry.
合成方法
The synthesis of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2-methyl-4-aminoquinoline with ethyl acetoacetate and formaldehyde in the presence of pyrrolidine. The reaction leads to the formation of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a yellow solid, which can be purified by recrystallization.
科学研究应用
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its anti-cancer properties and as a potential treatment for Alzheimer's disease. In biochemistry, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe to study the interactions between proteins and nucleic acids. In materials science, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been explored as a potential material for organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHBLVCOCAVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)


![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)